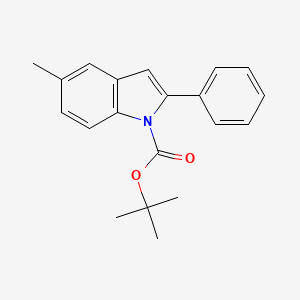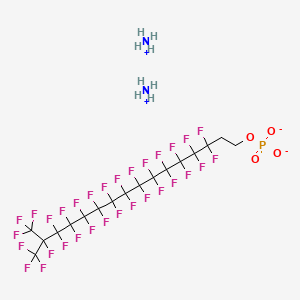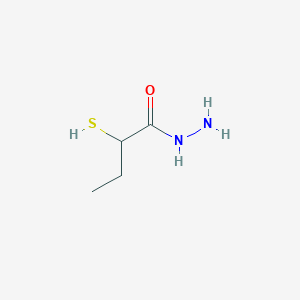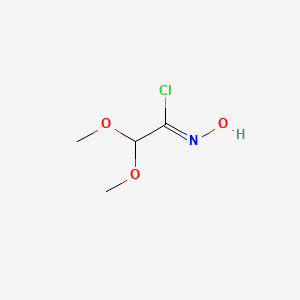
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxyl group, two methoxy groups, and an imidoyl chloride functional group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride typically involves the reaction of N-hydroxy-2,2-dimethoxyacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-2,2-dimethoxyacetamide+Thionyl chloride→N-Hydroxy-2,2-dimethoxyacetimidoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, while reduction reactions can convert the imidoyl chloride to an amine.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxy-2,2-dimethoxyacetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the imidoyl chloride functional group, which is highly electrophilic. The compound can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, such as lysine and cysteine, thereby altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent for carboxylic acids in peptide synthesis.
N-Hydroxyphthalimide: Employed in the synthesis of various organic compounds and as a catalyst in oxidation reactions.
N-Hydroxybenzotriazole: Utilized in peptide coupling reactions and as a stabilizer for reactive intermediates.
Uniqueness
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can participate in a broader range of reactions, making it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C4H8ClNO3 |
|---|---|
Peso molecular |
153.56 g/mol |
Nombre IUPAC |
(1Z)-N-hydroxy-2,2-dimethoxyethanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO3/c1-8-4(9-2)3(5)6-7/h4,7H,1-2H3/b6-3- |
Clave InChI |
SZTXPCORZLQLRI-UTCJRWHESA-N |
SMILES isomérico |
COC(/C(=N/O)/Cl)OC |
SMILES canónico |
COC(C(=NO)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)

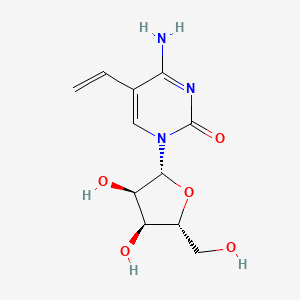
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)

![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
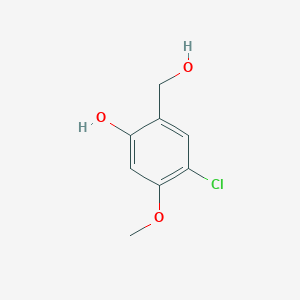
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
